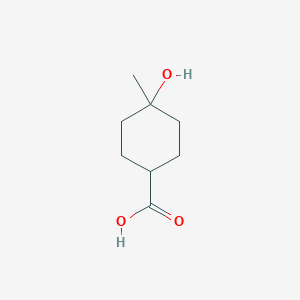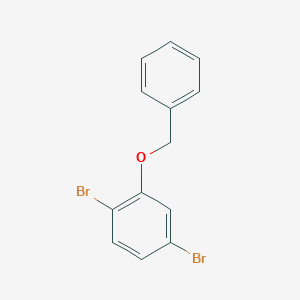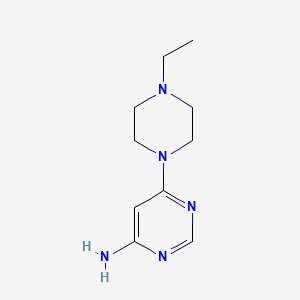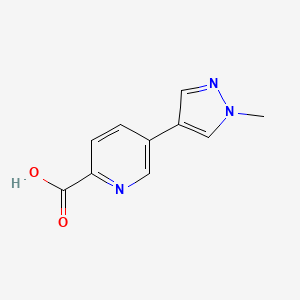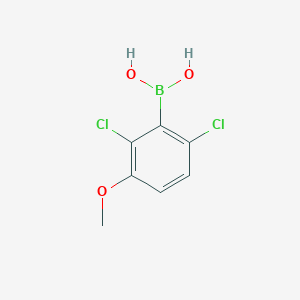
4-(Methoxymethyl)benzene-1-sulfonamide
Overview
Description
4-(Methoxymethyl)benzene-1-sulfonamide is a chemical compound with the formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is also known by its IUPAC name, 4-(methoxymethyl)benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of 4-(Methoxymethyl)benzene-1-sulfonamide consists of a benzene ring substituted with a methoxymethyl group and a sulfonamide group . The InChI code for this compound is 1S/C8H11NO3S/c1-12-6-7-2-4-8(5-3-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) .Chemical Reactions Analysis
Sulfonamides, including 4-(Methoxymethyl)benzene-1-sulfonamide, can participate in a variety of chemical reactions. They are often used as antimicrobial drugs, where they inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for incorporation into the folic acid molecule .Physical And Chemical Properties Analysis
4-(Methoxymethyl)benzene-1-sulfonamide is a powder at room temperature . It has a molecular weight of 201.24 g/mol and a molecular formula of C8H11NO3S .Scientific Research Applications
Cytotoxicity and Carbonic Anhydrase Inhibition
Polymethoxylated-pyrazoline benzene sulfonamides, including 4-(Methoxymethyl)benzene-1-sulfonamide derivatives, have been investigated for their cytotoxic activities on tumor and non-tumor cell lines. They also exhibit inhibitory effects on carbonic anhydrase isoenzymes, showing potential as leads in cancer research (Kucukoglu et al., 2016).
Anticancer and Antioxidant Effects
Benzene sulfonamide derivatives, including 4-(Methoxymethyl)benzene-1-sulfonamide, show promise as anticancer agents. In a study, derivatives demonstrated significant effects against MCF-7 breast carcinoma cell lines, although exhibiting lower antioxidant activities (Mohamed et al., 2022).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a related compound, were studied, providing insights into the stability and charge transfer within the molecule (Sarojini et al., 2012).
Anticonvulsant Activity
Sulfonamide derivatives of 4-thiazolidinones have been tested for their anticonvulsant activity, indicating potential therapeutic applications in neurological disorders (Siddiqui et al., 2010).
Neuropathic Pain Modulation
Benzene sulfonamide carbonic anhydrase inhibitors, including those with 4-methoxyphenyl moieties, have been explored for their potential in modulating neuropathic pain, providing a new avenue for pain management (Carta et al., 2015).
Herbicidal Activity
Sulfonanilides with methoxymethyl groups have demonstrated effective herbicidal activity against various paddy weeds, suggesting applications in agriculture (Yoshimura et al., 2011).
Antimicrobial and Antitubercular Potential
Benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular activities, indicating their role in combating infectious diseases (Shingare et al., 2022).
Safety And Hazards
The safety information available for 4-(Methoxymethyl)benzene-1-sulfonamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
4-(methoxymethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-6-7-2-4-8(5-3-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIGYPXUXUWBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)benzene-1-sulfonamide | |
CAS RN |
1426229-01-7 | |
| Record name | 4-(methoxymethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



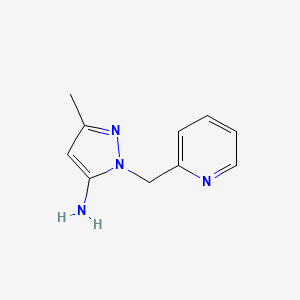
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426476.png)

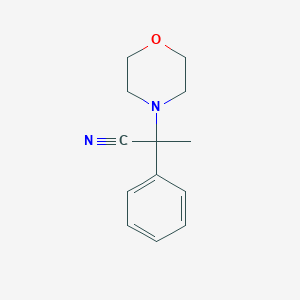
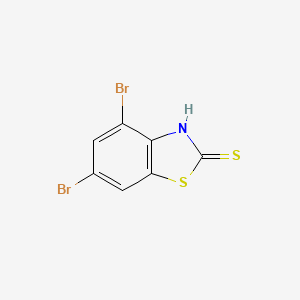

![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)

![Carbamic acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1426485.png)
